Boc-His-NHNH
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Overview
Description
Boc-His-NHNH, also known as N-tert-butoxycarbonyl-L-histidine hydrazide, is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of histidine and a hydrazide group at the carboxyl end. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His-NHNH typically involves the protection of the amino group of histidine with a Boc group, followed by the conversion of the carboxyl group to a hydrazide. The general synthetic route includes:
Protection of Histidine: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form Boc-His-OH.
Formation of Hydrazide: Boc-His-OH is then treated with hydrazine hydrate (NH2NH2) to convert the carboxyl group to a hydrazide, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of histidine are protected using Boc2O and a suitable base.
Hydrazide Formation: The protected histidine is then converted to the hydrazide using hydrazine hydrate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-His-NHNH undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium nitrite (NaNO2) and thiolysis agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include:
Azides: From oxidation reactions.
Amines: From reduction reactions.
Deprotected Amines: From Boc group removal.
Scientific Research Applications
Boc-His-NHNH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules or surfaces.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Boc-His-NHNH involves its reactivity towards various chemical reagents. The Boc group provides stability and protection to the amino group, allowing for selective reactions at the hydrazide end. Upon removal of the Boc group, the amino group becomes available for further functionalization or interaction with other molecules. The hydrazide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
Boc-His-OH: Similar to Boc-His-NHNH but lacks the hydrazide group.
Fmoc-His-NHNH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-His-NHNH: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
This compound is unique due to its dual functionality, with both a Boc-protected amino group and a hydrazide group. This dual functionality allows for selective reactions and modifications, making it a versatile compound in peptide synthesis and biochemical applications.
Properties
IUPAC Name |
tert-butyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-11(2,3)19-10(18)15-8(9(17)16-12)4-7-5-13-6-14-7/h5-6,8H,4,12H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAZPXGGUWPKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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